molecular formula C8H15NO2S B1529331 3-(Dimethylamino)thiane-3-carboxylic acid CAS No. 1341328-00-4

3-(Dimethylamino)thiane-3-carboxylic acid

Cat. No. B1529331
M. Wt: 189.28 g/mol
InChI Key: YDADCUYGTSDDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Carboxylic acids, such as 3-(Dimethylamino)thiane-3-carboxylic acid, undergo various reactions. They can react with Thionyl Chloride (SOCl2) to form acid chlorides, and with alcohols to form esters in a process called Fischer esterification . They can also undergo decarboxylation, where the R − C bond is broken in such a way that CO2 is lost and R − H is formed .

Scientific Research Applications

For instance, carboxylic acids are used in the synthesis of small molecules, macromolecules, synthetic or natural polymers, and in the modification of the surface of metallic nanoparticles . They are also used in the medical field, pharmacy, and more .

In another example, indole-3-carboxylic acid derivatives have been designed and synthesized for use as potential transport inhibitor response 1 antagonists . These compounds have shown good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .

Safety And Hazards

The safety data sheet for a similar compound, 1-ETHYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE. HCl (EDC), indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for 3-(Dimethylamino)thiane-3-carboxylic acid are not mentioned in the search results, there is ongoing research into the synthesis and application of carboxylic acids and their derivatives in various fields, including polymers, materials, and natural products .

properties

IUPAC Name

3-(dimethylamino)thiane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-9(2)8(7(10)11)4-3-5-12-6-8/h3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDADCUYGTSDDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCSC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)thiane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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